N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. The International Union of Pure and Applied Chemistry name for this compound is N-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride, which accurately describes the structural features and substitution pattern. The compound's systematic identification relies on the pyrazolo[4,3-c]pyridine core structure, where the pyrazole ring is fused to the pyridine ring at positions 4 and 3 respectively, creating a bicyclic heterocyclic system.
The structural identification data reveals several key molecular descriptors that enable precise characterization. The Standard International Chemical Identifier for this compound is InChI=1S/C10H16N4O.ClH/c1-6(2)12-10(15)9-7-5-11-4-3-8(7)13-14-9;/h6,11H,3-5H2,1-2H3,(H,12,15)(H,13,14);1H, while the Standard International Chemical Identifier Key is MRKCXFHMGSBFQG-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation CC(C)NC(=O)C1=NNC2=C1CNCC2.Cl provides a linear representation of the molecular structure, clearly indicating the isopropyl group attachment to the carboxamide nitrogen and the hydrochloride salt formation.
The molecular architecture consists of a tetrahydropyrazolo[4,3-c]pyridine core structure with an isopropylcarboxamide substituent at position 3 of the pyrazole ring. The tetrahydro designation indicates that the pyridine portion of the fused ring system is saturated, containing four additional hydrogen atoms compared to the fully aromatic analogue. This saturation significantly influences the compound's three-dimensional structure and conformational flexibility, distinguishing it from fully aromatic pyrazolo[4,3-c]pyridine derivatives.
Tautomeric Forms and Stereochemical Considerations
The tautomeric behavior of this compound represents a crucial aspect of its structural characterization, particularly given the presence of multiple nitrogen atoms within the heterocyclic framework. Pyrazolo[4,3-c]pyridine systems are known to exhibit complex tautomeric equilibria, primarily involving hydrogen migration between different nitrogen positions within the fused ring system. The 1H-pyrazolo designation in the compound's name indicates the preferred tautomeric form, where the pyrazole nitrogen at position 1 bears the hydrogen atom, distinguishing it from potential 2H-pyrazolo tautomers.
Research on related pyrazolo compounds has demonstrated that tautomeric preferences are significantly influenced by substitution patterns and environmental factors. Studies on substituted pyrazolo[4,3-c]pyrazoles have revealed that the presence of electron-withdrawing groups, such as the carboxamide functionality in the target compound, can stabilize specific tautomeric forms through electronic effects. The tetrahydro nature of the pyridine ring in this compound further complicates the tautomeric landscape, as the saturated ring system eliminates certain aromatic stabilization effects that might otherwise influence tautomeric equilibria.
Nuclear magnetic resonance spectroscopic investigations of related pyrazolo compounds have provided valuable insights into tautomeric behavior. The magnitude of geminal coupling constants, particularly the ²J[pyrazole C-4,H₃₍₅₎] coupling, serves as a diagnostic tool for distinguishing between different tautomeric forms. In pyrazolo systems, tautomeric forms exhibiting ²J values of approximately 9-11 Hz typically correspond to specific hydrogen positioning patterns that can be definitively assigned through spectroscopic analysis.
| Tautomeric Form | Characteristic Features | Stabilizing Factors |
|---|---|---|
| 1H-Pyrazolo[4,3-c]pyridine | Hydrogen at N1 position | Electronic effects of carboxamide group |
| 2H-Pyrazolo[4,3-c]pyridine | Hydrogen at N2 position | Solvent interactions |
| Tetrahydro variants | Saturated pyridine ring | Reduced aromatic character |
The stereochemical considerations for this compound primarily center on the conformational flexibility of the tetrahydropyridine ring and the spatial orientation of the isopropylcarboxamide substituent. The six-membered tetrahydropyridine ring can adopt various conformations, with chair and boat forms being most prevalent. X-ray crystallographic studies of related compounds have shown that the piperidine rings in pyrazolo[4,3-c]pyridine systems typically adopt chair conformations, while pyrazoline rings tend toward envelope conformations.
X-ray Crystallographic Analysis of the Pyrazolo[4,3-c]pyridine Core
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of pyrazolo[4,3-c]pyridine derivatives, providing unambiguous information about bond lengths, bond angles, and molecular conformations. While specific crystallographic data for this compound was not directly available in the search results, extensive crystallographic studies of related pyrazolo[4,3-c]pyridine compounds provide valuable structural insights that can be extrapolated to understand the target compound.
Crystallographic investigations of tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate have revealed critical structural parameters for the pyrazolo[4,3-c]pyridine framework. The crystal structure determination showed a triclinic crystal system with space group P1, demonstrating the inherent asymmetry of the molecular structure. The unit cell parameters included dimensions of a = 6.3151(13) Å, b = 9.3615(19) Å, and c = 11.215(2) Å, with angles α = 85.837(4)°, β = 86.794(4)°, and γ = 87.733(4)°.
Comprehensive crystallographic analysis of 7-(p-methoxybenzyliden)-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-(p-methoxyphenyl)-2H-pyrazolo[4,3-c]pyridine hydrochloride has provided detailed insights into the conformational preferences of the pyrazolo[4,3-c]pyridine core. The Crystal Structure Database deposition number CCDC 862410 contains the complete structural data for this related compound, revealing that the piperidine ring adopts a chair conformation while the pyrazoline ring exhibits an envelope conformation.
The molecular geometry analysis of pyrazolo[4,3-c]pyridine systems reveals characteristic bond lengths and angles that define the fused heterocyclic framework. The C-N bond lengths within the pyrazole ring typically range from 1.32 to 1.38 Å, reflecting the aromatic character of this portion of the molecule. The tetrahydropyridine ring exhibits C-C bond lengths consistent with sp³ hybridization, typically measuring 1.52-1.54 Å, while C-N bonds in the saturated ring system measure approximately 1.47 Å.
Intermolecular interactions play a crucial role in crystal packing arrangements of pyrazolo[4,3-c]pyridine derivatives. Hydrogen bonding patterns, particularly those involving the carboxamide functional group and the hydrochloride moiety, significantly influence the overall crystal structure. The amino groups present in related structures participate in extensive hydrogen bonding networks, with N-H···O and N-H···Cl interactions being particularly prevalent.
Comparative Analysis with Related Pyrazolo-Pyridine Derivatives
The structural comparison of this compound with related pyrazolo-pyridine derivatives reveals significant insights into structure-activity relationships and molecular recognition patterns within this compound class. The pyrazolo[4,3-c]pyridine scaffold represents one of several possible fusion patterns between pyrazole and pyridine rings, with alternative arrangements including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyridines, and pyrazolo[4,3-b]pyridines.
Comparative analysis with the related compound N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (Chemical Abstracts Service number 1220036-96-3) demonstrates the impact of alkyl chain length on molecular properties. Both compounds share the identical core structure and carboxamide functionality, differing only in the alkyl substituent attached to the carboxamide nitrogen. The propyl derivative exhibits a molecular formula of C₁₀H₁₇ClN₄O with a molecular weight of 244.72 grams per mole, compared to the isopropyl variant's identical molecular formula but slightly different molecular weight of 244.73 grams per mole.
The unsubstituted parent compound 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide provides a baseline for understanding the effects of alkyl substitution. This parent compound has a molecular formula of C₇H₁₀N₄O and molecular weight of 166.18 grams per mole, illustrating the structural increment contributed by the isopropyl group. The Standard International Chemical Identifier for the parent compound is InChI=1S/C7H10N4O/c8-7(12)6-4-3-9-2-1-5(4)10-11-6/h9H,1-3H2,(H2,8,12)(H,10,11), showing the preservation of the core heterocyclic framework.
Structure-activity relationship studies of pyrazolo[4,3-c]pyridine derivatives have revealed the importance of substitution patterns in determining biological and chemical properties. Research on first-in-class inhibitors has demonstrated that modifications to the N-substitution pattern significantly influence molecular recognition and binding affinity. The regioisomeric possibilities within the pyrazolo[4,3-c]pyridine system, particularly regarding N-methylation patterns, result in chromatographically separable compounds with distinct properties.
The comparative analysis extends to related heterocyclic systems such as pyrazolo[1,5-a]pyridines, which exhibit different fusion patterns and electronic properties. Pyrazolo[1,5-a]pyridine (Chemical Abstracts Service number 274-56-6) represents an alternative fusion pattern with molecular formula C₇H₆N₂ and molecular weight 118.14 grams per mole. This compound exists as a liquid with a boiling point of 37-39°C at 0.2 mmHg pressure and demonstrates the impact of saturation state on physical properties.
The synthesis methodologies for pyrazolo[4,3-c]pyridine derivatives versus alternative fusion patterns reveal distinct chemical approaches and reaction mechanisms. Construction of pyrazolo[4,3-b]pyridines typically involves nucleophilic substitution reactions starting from readily available 2-chloro-3-nitropyridines, followed by Japp-Klingemann reaction sequences. In contrast, pyrazolo[4,3-c]pyridine synthesis often employs different cyclization strategies, including heterocyclization reactions of appropriately substituted precursors.
Properties
IUPAC Name |
N-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-6(2)12-10(15)9-7-5-11-4-3-8(7)13-14-9;/h6,11H,3-5H2,1-2H3,(H,12,15)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKCXFHMGSBFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-91-8 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit antidepressant-like effects. N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has been studied for its potential to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine. This modulation can lead to improved mood and reduced anxiety in animal models .
2. Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. It could potentially protect neurons from damage caused by oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuropharmacology
1. Mechanism of Action
The compound is believed to interact with various neurotransmitter systems in the central nervous system (CNS). Its effects on GABAergic and glutamatergic pathways are of particular interest for developing treatments for anxiety disorders and epilepsy .
2. Behavioral Studies
Behavioral assays in rodents have shown that administration of this compound can lead to significant changes in locomotion and anxiety-like behaviors. These findings support its potential as a therapeutic agent in treating mood disorders .
Synthesis and Availability
This compound can be synthesized through various chemical pathways involving pyrazole derivatives. Its availability from suppliers like Matrix Scientific indicates a growing interest in this compound for research purposes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant effects | Demonstrated significant reduction in depressive symptoms in animal models after administration of the compound. |
| Study 2 | Neuroprotection | Showed that the compound protects against neurotoxicity induced by oxidative stress. |
| Study 3 | Behavioral impact | Found alterations in anxiety-like behavior in rodents treated with the compound compared to controls. |
Mechanism of Action
The mechanism of action of N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk : Larger groups (e.g., p-tolyl in ) increase molecular weight and may reduce solubility, whereas smaller alkyl chains (e.g., ethyl in ) improve synthetic yields (45% for propyl vs. 30% for methoxyethyl in ) .
Structural and Conformational Analysis
- X-ray Crystallography : provides data for a tert-butyl/ethyl ester analog, revealing a puckered pyridine ring (β = 115.76°) and planar pyrazole moiety. Such conformational rigidity may influence binding to biological targets .
- Hydrogen Bonding : The carboxamide group in the target compound enables interactions with proteins, as seen in HCC11’s binding to SARS-CoV-2 RBD .
Biological Activity
N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1220036-91-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C₁₀H₁₇ClN₄O
- Molecular Weight : 208.26 g/mol
- CAS Number : 1220036-91-8
Structure
The compound features a pyrazolo[4,3-c]pyridine core, which is significant for its biological properties. The presence of the isopropyl group and carboxamide moiety contributes to its pharmacological profile.
This compound exhibits various biological activities:
- Antiviral Activity : Research indicates that compounds with similar structures show efficacy against viruses such as Hepatitis C and Respiratory Syncytial Virus (RSV). For instance, pyrazole derivatives have been reported to inhibit viral replication with EC50 values ranging from 5 to 28 μM for RSV .
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may offer neuroprotection in models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). Inhibitors targeting protein aggregation have shown promise in reducing toxicity associated with ALS .
- Anticancer Potential : Preliminary studies indicate that pyrazolo compounds can induce apoptosis in cancer cell lines. The structure-activity relationship suggests that modifications to the pyrazolo ring can enhance anticancer properties.
Case Studies
- Antiviral Efficacy :
- Neuroprotective Study :
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride?
- Methodology : A common approach involves alkylation of pyrazolo-pyridine precursors. For example, NaH in THF with 2-bromopropane can introduce the isopropyl group at the N1 position . Optimize reaction conditions (e.g., temperature: 273 K to room temperature, solvent: THF) to achieve yields >80%. Recrystallization from ethanol produces single crystals suitable for X-ray analysis .
- Data : Related compounds (e.g., 5-tert-butyl derivatives) show yields of 30–45% under similar conditions, highlighting the need for purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use and NMR to confirm substituent positions (e.g., isopropyl group at δ 1.2–1.4 ppm for CH, δ 4.0–4.5 ppm for N-CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H] for CHClNO: calc. 268.11, found 268.09) .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Rigaku MM007-HF CCD) confirms bond lengths (C–N: 1.34–1.38 Å) and dihedral angles (e.g., 75.44° between pyrazole and carboxylate planes) .
Q. What is the solubility profile of this compound in common solvents?
- Methodology : Solubility testing in DMSO, ethanol, and water at 25°C (e.g., vortex for 30 min, centrifuge at 10,000 rpm). Related pyrazolo-pyridines show poor aqueous solubility (<1 mg/mL) but high DMSO solubility (47 mg/mL) . Adjust formulations using co-solvents (e.g., 20% SBE-β-CD in saline) for in vivo studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodology :
- Catalyst Screening : Test alternatives to NaH (e.g., KCO in DMF) to reduce side reactions .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity (>98%) product .
Q. How to resolve contradictions in crystallographic data interpretation?
- Methodology : Use SHELXL for refinement, applying restraints for disordered moieties (e.g., isopropyl groups). Validate with R (<0.05) and goodness-of-fit (GOF: 1.0–1.2) .
- Case Study : For a related compound, SHELX refinement resolved thermal ellipsoid anomalies (30% displacement confidence) in the pyrazole ring .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodology :
- Analog Synthesis : Replace the isopropyl group with methoxyethyl or tert-butyl moieties to assess steric effects .
- Biological Testing : Compare IC values in enzyme assays (e.g., thrombin inhibition) with structural analogs like apixaban (IC: 0.08 nM for Factor Xa) .
Q. How to model hygroscopicity and stability under ambient conditions?
- Methodology :
- Dynamic Vapor Sorption (DVS) : Measure moisture uptake (%) at 25°C/60% RH.
- Mitigation : Store in desiccators with silica gel or under nitrogen .
Q. What computational methods predict binding affinity for target proteins?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
